molecular formula C8H8F3NO B1580975 3-Methoxy-5-(trifluoromethyl)aniline CAS No. 349-55-3

3-Methoxy-5-(trifluoromethyl)aniline

Cat. No.: B1580975
CAS No.: 349-55-3
M. Wt: 191.15 g/mol
InChI Key: VTFGJEYZCUWSAM-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

  • 3-Methoxy-5-(trifluoromethyl)aniline has been utilized in the synthesis of various novel compounds, such as 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, which are produced through reactions with diethyl malonate and subsequent hydrolysis and decarboxylation processes (Gong & Kato, 2004). This showcases the potential of this compound as a building block in organic synthesis.

Development of Antioxidant Agents

  • The compound has been involved in the development of α-aminophosphonates with antioxidant properties. These compounds were synthesized via a one-pot reaction involving this compound and demonstrated significant antioxidant activities in various assays (Tellamekala et al., 2019). This indicates its relevance in pharmaceutical research, particularly in the context of oxidative stress-related diseases.

Fluorescence Studies

  • In fluorescence quenching studies, derivatives of this compound, such as boronic acid derivatives, have been investigated. These studies provide insights into the behavior of these compounds in different environments and their potential applications in sensor technologies and materials science (Geethanjali et al., 2015).

Role in Organic Chemistry Reactions

  • The compound has been a subject of study in various organic chemistry reactions, such as in the synthesis of β-trifluoromethyl β-anilino esters and their reaction pathways (Gong & Kato, 2001). This further underscores its versatility and usefulness as a reagent in organic synthesis.

Catalysis Research

  • Studies have also focused on the use of this compound in catalysis, demonstrating its efficacy in facilitating various chemical transformations. This includes its role as a monodentate transient directing group in palladium-catalyzed reactions (Wang et al., 2019), highlighting its potential applications in the field of catalytic chemistry.

Mechanism of Action

Target of Action

The primary target of 3-Methoxy-5-(trifluoromethyl)aniline is the spleen tyrosine kinase . This kinase plays a crucial role in the adaptive immune receptor signaling, macrophage activation, osteoclast maturation, and vascular development.

Mode of Action

This compound interacts with its target, the spleen tyrosine kinase, by inhibiting its activity . This results in the modulation of the kinase’s role in immune receptor signaling and other biological processes.

Biochemical Pathways

The inhibition of spleen tyrosine kinase by this compound affects various biochemical pathways. These include the signaling pathways associated with adaptive immunity, macrophage activation, osteoclast maturation, and vascular development .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune receptor signaling and other biological processes. By inhibiting spleen tyrosine kinase, the compound can potentially influence immune responses, macrophage activation, osteoclast maturation, and vascular development .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of spleen tyrosine kinase inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules in the context of these biochemical reactions.

Cellular Effects

Given its role in the synthesis of spleen tyrosine kinase inhibitors , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFGJEYZCUWSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188453
Record name 5-(Trifluoromethyl)-m-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-55-3
Record name 3-Methoxy-5-(trifluoromethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-m-anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Trifluoromethyl)-m-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-m-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Hydrogenation of a solution of 3-methoxy-5-nitrobenzotrifluoride (6.19 g, 28 mmol) in MeOH (140 ml) in the presence of Pd—C (0.62 g, 10%), removal of the catalyst by filtration and concentration in vacuo of the resulting filtrate gives the title compound: API-MS: 190 [M-H]−; TLC: Rf=0.7 (EtOAc).
Quantity
6.19 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-methoxy-3-nitro-5-(trifluoromethyl)benzene (8.50 g, 38.4 mmol) and 10% Pd/C (2.00 g, 1.88 mmol) in methanol (40 mL) was stirred under hydrogen balloon at rt for 24 h, and filtered through a pad of celite and concentrated to give the title product (7.2 g) as an orange solid
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-5-(trifluoromethyl)aniline
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